![molecular formula C18H16N2O3 B12556223 2-[(E)-(4-Ethoxyphenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione CAS No. 143285-02-3](/img/structure/B12556223.png)
2-[(E)-(4-Ethoxyphenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-(4-Ethoxyphenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring. This specific compound is notable for its vibrant color, which makes it useful in various dyeing applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(4-Ethoxyphenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione typically involves the diazotization of 4-ethoxyaniline followed by a coupling reaction with 2-methyl-1H-indene-1,3(2H)-dione. The reaction conditions often include:
Diazotization: This step involves treating 4-ethoxyaniline with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2-methyl-1H-indene-1,3(2H)-dione in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
化学反応の分析
Types of Reactions
2-[(E)-(4-Ethoxyphenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Products can include quinones and other oxidized derivatives.
Reduction: The primary products are the corresponding amines.
Substitution: Depending on the substituents introduced, various substituted derivatives of the original compound can be formed.
科学的研究の応用
2-[(E)-(4-Ethoxyphenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques to visualize biological specimens.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用機序
The mechanism of action of 2-[(E)-(4-Ethoxyphenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione involves its interaction with molecular targets through the diazenyl group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound can also undergo photochemical reactions, which can be harnessed in photodynamic therapy.
類似化合物との比較
Similar Compounds
- 2-[(E)-(4-Nitrophenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione
- 2-[(E)-(4-Methoxyphenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione
- 2-[(E)-(4-Chlorophenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione
Uniqueness
2-[(E)-(4-Ethoxyphenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione is unique due to the presence of the ethoxy group, which influences its solubility, reactivity, and color properties. This makes it particularly useful in applications where specific solubility and color characteristics are desired.
特性
CAS番号 |
143285-02-3 |
|---|---|
分子式 |
C18H16N2O3 |
分子量 |
308.3 g/mol |
IUPAC名 |
2-[(4-ethoxyphenyl)diazenyl]-2-methylindene-1,3-dione |
InChI |
InChI=1S/C18H16N2O3/c1-3-23-13-10-8-12(9-11-13)19-20-18(2)16(21)14-6-4-5-7-15(14)17(18)22/h4-11H,3H2,1-2H3 |
InChIキー |
QRNKIZBEIBWWGR-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)N=NC2(C(=O)C3=CC=CC=C3C2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


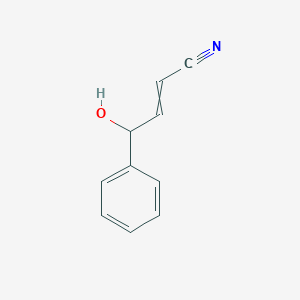
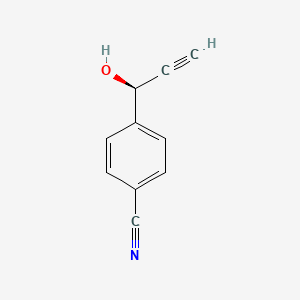
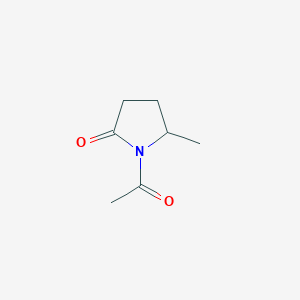
![1,2-Benzenedicarbonitrile, 3-[4-(1-methyl-1-phenylethyl)phenoxy]-](/img/structure/B12556166.png)

![1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B12556187.png)

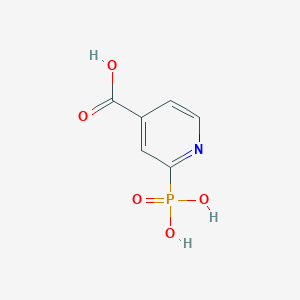
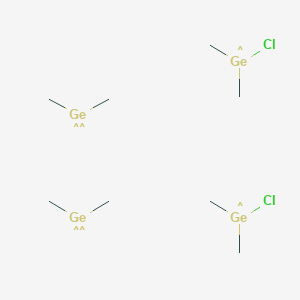
![N,N'-(Ethane-1,2-diyl)bis[2-(aminooxy)acetamide]](/img/structure/B12556205.png)
![2-[2-[Benzyl(methyl)amino]ethoxy]ethanamine](/img/structure/B12556216.png)

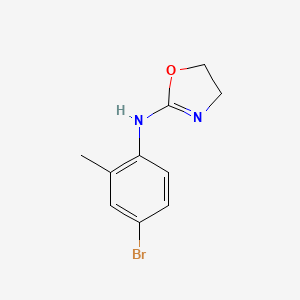
![3-{[(Cyclohex-1-en-1-yl)methyl]amino}propan-1-ol](/img/structure/B12556235.png)
